molecular formula C9H10ClFN2O B2872395 2-Chloro-N-[2-(3-fluoropyridin-2-yl)ethyl]acetamide CAS No. 2411229-82-6

2-Chloro-N-[2-(3-fluoropyridin-2-yl)ethyl]acetamide

Cat. No.: B2872395
CAS No.: 2411229-82-6
M. Wt: 216.64
InChI Key: XHFQCTLJLYCEPP-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(3-fluoropyridin-2-yl)ethyl]acetamide is a compound that features a chloroacetamide group attached to a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(3-fluoropyridin-2-yl)ethyl]acetamide typically involves the reaction of 3-fluoropyridine with ethylamine, followed by chlorination. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(3-fluoropyridin-2-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: It can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions include various substituted acetamides, pyridine derivatives, and heterocyclic compounds .

Scientific Research Applications

2-Chloro-N-[2-(3-fluoropyridin-2-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(3-fluoropyridin-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety enhances its binding affinity and selectivity towards these targets, leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-[2-(3-chloropyridin-2-yl)ethyl]acetamide
  • 2-Chloro-N-[2-(4-fluoropyridin-2-yl)ethyl]acetamide
  • 2-Chloro-N-[2-(3-bromopyridin-2-yl)ethyl]acetamide

Uniqueness

2-Chloro-N-[2-(3-fluoropyridin-2-yl)ethyl]acetamide is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

2-chloro-N-[2-(3-fluoropyridin-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFN2O/c10-6-9(14)13-5-3-8-7(11)2-1-4-12-8/h1-2,4H,3,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFQCTLJLYCEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CCNC(=O)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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